molecular formula C10H16BrN3 B1400773 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine CAS No. 1309961-03-2

4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine

Cat. No.: B1400773
CAS No.: 1309961-03-2
M. Wt: 258.16 g/mol
InChI Key: HDEYSXPLFLUGLU-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-1-ethylpiperidine is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position, linked to a 1-ethylpiperidine moiety. This compound has garnered attention in structural biology and medicinal chemistry, particularly as a native ligand co-crystallized with E. coli DNA gyrase B at a resolution of 1.90 Å . Its piperidine substituent likely contributes to binding interactions within enzyme active sites, while the bromopyrazole group enhances steric and electronic properties for molecular recognition.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-1-ethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3/c1-2-13-5-3-10(4-6-13)14-8-9(11)7-12-14/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEYSXPLFLUGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The ethylpiperidine moiety may enhance the compound’s ability to cross biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes the structural features and properties of 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological/Industrial Relevance Reference
4-(4-Bromo-1H-pyrazol-1-yl)-1-ethylpiperidine C₁₀H₁₆BrN₃ 258.16 g/mol Ethylpiperidine, 4-bromopyrazole Co-crystallized ligand for DNA gyrase B
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate C₁₃H₂₀BrN₃O₂ 330.23 g/mol tert-Boc-protected piperidine Marketed building block for drug synthesis
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine C₁₁H₁₀BrClN₃ 298.57 g/mol Chloroethyl, methylpyrazole, pyridine Potential kinase inhibitor scaffold
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine C₉H₁₀BrN₅ 276.11 g/mol Pyridinylmethyl, amine substituent Pharmaceutical intermediate
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine C₇H₄BrClN₄ 259.49 g/mol Chloropyrimidine, bromopyrazole Antimicrobial agent candidate
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine C₁₀H₁₄BrN₃O 272.14 g/mol Piperidine-carbonyl linkage, methylpyrazole Protease inhibitor precursor
4-(4-Bromo-1H-pyrazol-1-yl)aniline C₉H₈BrN₃ 238.08 g/mol Aniline substituent Intermediate for agrochemicals

Analysis of Structural and Functional Differences

Core Heterocyclic Systems: Piperidine Derivatives: The ethylpiperidine group in the target compound enhances solubility and binding affinity in enzyme complexes . In contrast, the tert-butyl carbamate variant (CAS 877399-50-3) is a protected intermediate widely used in peptide and small-molecule synthesis due to its stability and ease of deprotection . Chloropyrimidine derivatives (e.g., 4-(4-bromo-1H-pyrazol-1-yl)-6-chloropyrimidine) may enhance DNA intercalation or antimicrobial activity .

Substituent Effects: Bromo vs. Chloro Groups: Bromine’s larger atomic radius increases steric bulk and lipophilicity compared to chlorine, influencing target selectivity and metabolic stability.

Biological Applications :

  • The target compound’s role in crystallizing E. coli DNA gyrase B highlights its utility in structural biology for antibiotic development .
  • tert-Butyl derivatives dominate industrial markets due to their versatility in multi-step syntheses, as evidenced by regional market analyses in Europe and Asia .

Biological Activity

4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a brominated pyrazole ring attached to an ethylpiperidine moiety. The synthesis typically involves:

  • Formation of 4-bromo-1H-pyrazole : Achieved through bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in acetic acid.
  • Alkylation : The brominated pyrazole is reacted with 1-ethylpiperidine under basic conditions to yield the target compound.

The biological activity of 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the pyrazole ring enhances binding affinity, potentially modulating the activity of these targets.

Pharmacological Applications

  • Medicinal Chemistry : The compound is utilized as a building block for synthesizing pharmaceuticals targeting neurological disorders. Its unique structure may contribute to selective receptor interactions, particularly with muscarinic acetylcholine receptors, which are implicated in cognitive functions and psychiatric disorders .
  • Material Science : Research indicates potential applications in developing advanced materials, including polymers and nanomaterials.

In Vitro Studies

A study exploring the compound's effects on various biological targets highlighted its potential as an inhibitor in enzymatic pathways. The presence of the pyrazole ring was noted for its role in drug discovery, particularly for anti-inflammatory and anticancer agents.

Study FocusTarget Enzyme/PathwayResult
Enzyme InhibitionKinasesSignificant inhibition observed
Receptor BindingMuscarinic ReceptorsEnhanced binding affinity noted

Structure-Activity Relationship (SAR)

Research into similar pyrazole derivatives has demonstrated that modifications to the pyrazole ring significantly impact biological activity. For instance, derivatives with different substituents were evaluated for their potency against specific targets, revealing that the bromine substitution plays a crucial role in enhancing activity compared to non-brominated analogs .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine:

CompoundKey FeaturesBiological Activity
4-bromo-1H-pyrazoleLacks ethylpiperidine moietyLower receptor affinity
1-ethylpiperidineLacks pyrazole ringNo significant biological activity
4-(4-chloro-1H-pyrazol-1-yl)-1-ethylpiperidineChlorine instead of bromineAltered pharmacological profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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